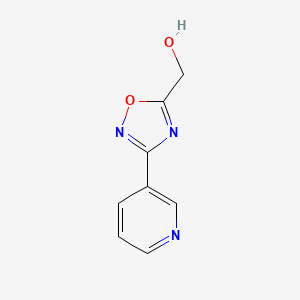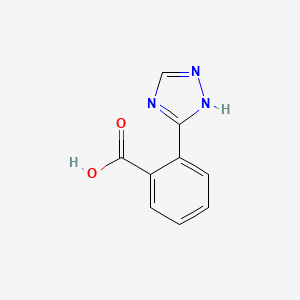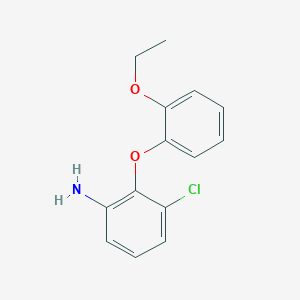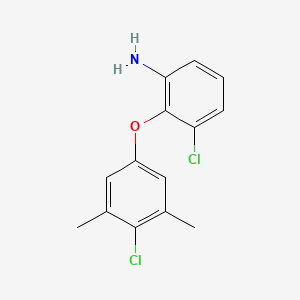![molecular formula C16H18ClNO B1328304 2-[4-(叔丁基)苯氧基]-5-氯苯胺 CAS No. 103827-03-8](/img/structure/B1328304.png)
2-[4-(叔丁基)苯氧基]-5-氯苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和生物转化
涉及类似于2-[4-(叔丁基)苯氧基]-5-氯苯胺的化合物的代谢和生物转化过程的研究一直是科学研究的重点。例如,研究了人肝微粒体中N-叔丁基-4,4-二苯基-2-丁胺(一种与2-[4-(叔丁基)苯氧基]-5-氯苯胺在结构上相关的化合物)的立体选择性羟基化。这项研究揭示了对这类化合物的代谢的有趣见解,显示了优先转化途径和特定代谢物的形成(Norén, Strömberg, Ericsson, & Lindeke, 1989)。
聚合物化学中的合成和表征
一个重要的应用领域是聚合物的合成和表征。例如,已经合成了一些包括类似于2-[4-(叔丁基)苯氧基]-5-氯苯胺的结构的新型二胺,并用它们来生产在有机溶剂中溶解度更高的聚酰亚胺。这些聚酰亚胺表现出很高的热稳定性和透明度,使其适用于各种工业应用(Li, Yi, Xu, Wu, Huang, & Yan, 2016)。
抗氧化活性
已经合成了一些与2-[4-(叔丁基)苯氧基]-5-氯苯胺在结构上相关的化合物,并评估了它们的抗氧化性能。例如,带有2,6-二叔丁基苯酚等部分的新型恶二唑的合成显示出显着的自由基清除能力,表明作为抗氧化剂的潜在应用(Shakir, Ariffin, & Abdulla, 2014)。
电化学应用
已经探索了与2-[4-(叔丁基)苯氧基]-5-氯苯胺在结构上类似的2,6-二叔丁基-4-异丙基苯酚等化合物的电化学行为。此类研究对于了解这些化合物的电化学性质至关重要,这些性质可应用于传感器技术和电化学合成等各个领域(Richards & Evans, 1977)。
安全和危害
作用机制
Target of Action
Based on its structural similarity to other phenolic ethers, it may interact with various enzymes and receptors within the body .
Mode of Action
Phenolic ethers typically act through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with their targets . These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .
Biochemical Pathways
For instance, they may inhibit enzyme activity, disrupt signal transduction pathways, or alter gene expression .
Pharmacokinetics
Phenolic ethers are generally lipophilic, which allows them to readily cross biological membranes and achieve widespread distribution within the body . They are typically metabolized by the liver, often through oxidation and conjugation reactions, and excreted in the urine .
Result of Action
Phenolic ethers can potentially induce a wide range of effects, depending on their specific targets and the cells or tissues in which these targets are expressed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other substances that can interact with it . Its stability may be influenced by factors such as light, heat, and humidity .
生化分析
Biochemical Properties
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .
Metabolic Pathways
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXBYJZAZLTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)



![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)





![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
